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Compound Name: GLPG3970

Cat. No.: B10830895

A detailed guide for researchers, scientists, and drug development professionals on the
published findings of GLPG3970, a selective Salt-Inducible Kinase 2 and 3 (SIK2/3) inhibitor.
This guide provides a comparative analysis of GLPG3970's performance against relevant
alternatives in key inflammatory indications, supported by available experimental data.

This document summarizes the publicly available data on GLPG3970 and places it in the
context of other therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. The
information is intended to provide an objective overview to aid in the critical evaluation and
potential reproduction of the research findings.

Mechanism of Action: SIK2/3 Inhibition

GLPG3970 is a small molecule inhibitor that selectively targets Salt-Inducible Kinase 2 (SIK2)
and Salt-Inducible Kinase 3 (SIK3). These kinases are members of the AMP-activated protein
kinase (AMPK) family and are implicated in the regulation of inflammatory responses. The
proposed mechanism of action for GLPG3970 involves a dual effect: the inhibition of pro-
inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNFa), and the
enhancement of anti-inflammatory cytokine production, like Interleukin-10 (IL-10).[1] This dual
action suggests a potential for broad efficacy in various autoimmune and inflammatory
conditions.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from early-phase clinical trials of
GLPG3970 and compare them with data from later-phase trials of other relevant oral therapies

for psoriasis, ulcerative colitis, and rheumatoid arthritis. It is important to note that the

GLPG3970 trials were of a shorter duration (6 weeks for the primary endpoint) than the

comparator trials, which may impact the direct comparison of efficacy data.

Table 1: Psoriasis Clinical Trial Data

. Primary GLPG3970 Comparator Comparator
Drug Trial :
Endpoint Result Drug Result
Deucravacitin
CALOSOMA PASI 50 at 30.8% (4/13 _
GLPG3970 _ ib (TYK2 -
(Phase 1b) Week 6 patients) o
Inhibitor)
p-value vs.
p=0.002
Placebo
N POETYK N
Deucravacitin PASI 75 at Deucravacitin
_ PSO-1 - _ 58.4%
ib Week 16 ib
(Phase 3)
sPGA 0/1 at Deucravacitin
- _ 53.6%
Week 16 ib
Placebo 12.7% (PASI
CALOSOMA PASI 50 at 0% (0/11
Placebo ) (POETYK 75), 7.2%
(Phase 1b) Week 6 patients)
PSO-1) (sPGA 0/1)
Table 2: Ulcerative Colitis Clinical Trial Data
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GLPG3970
Result
. Comparator
. Primary (Mean Comparator
Drug Trial : Result (%
Endpoint Change Drug L
Remission)
from
Baseline)
Total Mayo Tofacitinib
SEATURTLE
GLPG3970 Clinic Score -2.7 (JAK -
(Phase 2a) .
at Week 6 Inhibitor)
OCTAVE
Remission at 18.5% &
Tofacitinib Induction 1 & - Tofacitinib
Week 8 16.6%
2 (Phase 3)
Placebo
Total Mayo
SEATURTLE N (OCTAVE
Placebo Clinic Score -2.6 ) 8.2% & 3.6%
(Phase 2a) Induction 1 &
at Week 6
2)
Table 3: Rheumatoid Arthritis Clinical Trial Data
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GLPG3970
Result
. Comparator
. Primary (Mean Comparator
Drug Trial : Result (%
Endpoint Change Drug
ACR20)
from
Baseline)
Upadacitinib
LADYBUG DAS28(CRP)
GLPG3970 -1.29 (JAK
(Phase 2a) at Week 6 o
Inhibitor)
SELECT-
o ACR20 at o
Upadacitinib COMPARE - Upadacitinib 71%
Week 12
(Phase 3)
Placebo
LADYBUG DAS28(CRP)
Placebo -1.24 (SELECT- 36%
(Phase 2a) at Week 6
COMPARE)

Experimental Protocols

Detailed experimental protocols for the GLPG3970 clinical trials (CALOSOMA, SEA TURTLE,
and LADYBUG) have not been made publicly available in full peer-reviewed publications as of
the last search. The information below is a high-level summary derived from press releases
and clinical trial registry data.

GLPG3970 Clinical Trials (General Design):

The Phase 1b (CALOSOMA) and Phase 2a (SEA TURTLE, LADYBUG) studies were
randomized, double-blind, placebo-controlled trials.[2][3] Patients received a once-daily oral
dose of GLPG3970 or placebo for a duration of 6 weeks to assess the primary endpoints.[2][3]

e CALOSOMA (NCT04106297) in Psoriasis: This study enrolled patients with moderate to
severe psoriasis.[4] The primary endpoint was the proportion of patients achieving at least a
50% improvement in the Psoriasis Area and Severity Index (PASI 50) at week 6.[3]

e SEATURTLE (NCT04577794) in Ulcerative Colitis: This trial recruited patients with
moderately to severely active ulcerative colitis.[5] The primary endpoint was the change from
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baseline in the total Mayo Clinic Score at week 6.[4]

e LADYBUG (NCT04577781) in Rheumatoid Arthritis: This study included patients with
moderately to severely active rheumatoid arthritis who had an inadequate response to
methotrexate. The primary endpoint was the change from baseline in the Disease Activity
Score 28 using C-reactive protein (DAS28(CRP)) at week 6.

It is a significant limitation that detailed methodologies, including specific inclusion/exclusion
criteria, patient screening procedures, methods for assessing endpoints, and full statistical
analysis plans, are not available in the public domain. Researchers aiming to reproduce or
build upon these findings should be aware of this gap in information.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have
been generated using the DOT language.
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Caption: Proposed mechanism of action of GLPG3970.
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Caption: High-level workflow of GLPG3970 Phase 1b/2a clinical trials.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10830895?utm_src=pdf-body-img
https://www.benchchem.com/product/b10830895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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